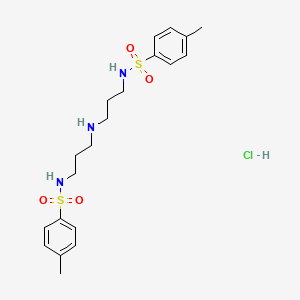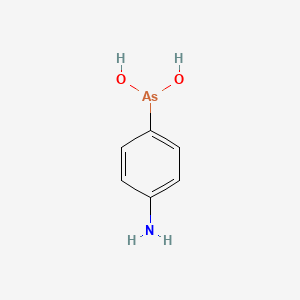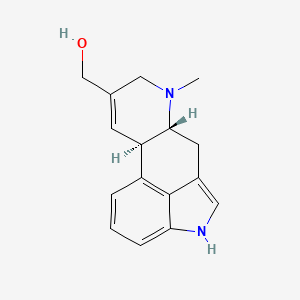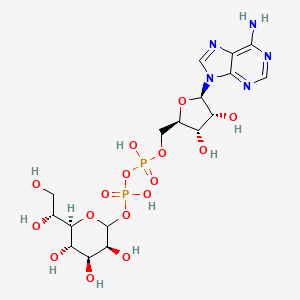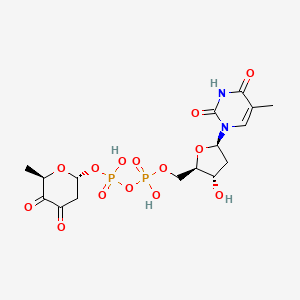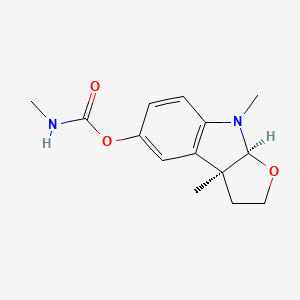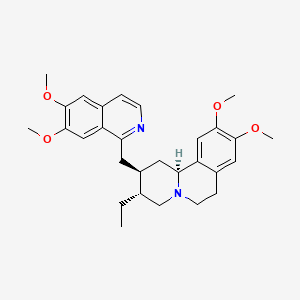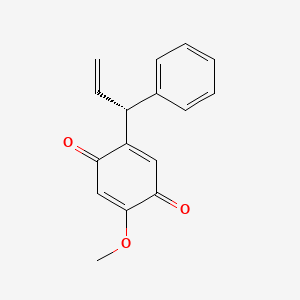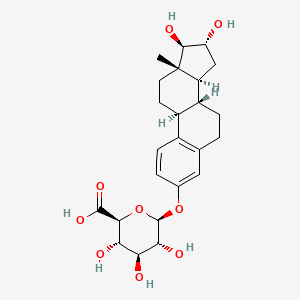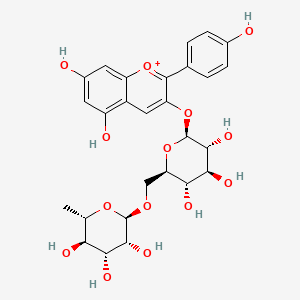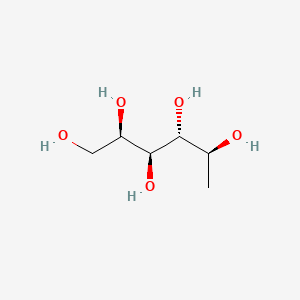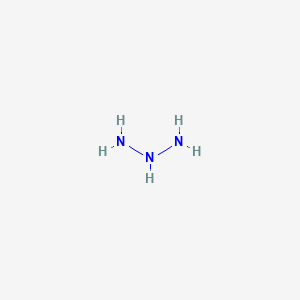![molecular formula C13H9NO4 B1202833 2-Nitro-7-methoxynaphtho[2,1-b]furan CAS No. 75965-74-1](/img/structure/B1202833.png)
2-Nitro-7-methoxynaphtho[2,1-b]furan
Descripción general
Descripción
2-Nitro-7-methoxynaphtho[2,1-b]furan is a synthetic organic compound with the molecular formula C13H9NO4 and a molecular weight of 243.21 g/mol . It belongs to the class of nitro-naphthofurans, which are known for their potent genotoxic properties . This compound is characterized by the presence of a nitro group (-NO2) and a methoxy group (-OCH3) attached to a naphthofuran ring system .
Métodos De Preparación
The synthesis of 2-Nitro-7-methoxynaphtho[2,1-b]furan typically involves the nitration of 7-methoxynaphtho[2,1-b]furan. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective nitration at the desired position on the naphthofuran ring .
Análisis De Reacciones Químicas
2-Nitro-7-methoxynaphtho[2,1-b]furan undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, potassium permanganate, and chromium trioxide . The major products formed from these reactions include 2-amino-7-methoxynaphtho[2,1-b]furan and 2-nitro-7-hydroxynaphtho[2,1-b]furan .
Aplicaciones Científicas De Investigación
2-Nitro-7-methoxynaphtho[2,1-b]furan has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Nitro-7-methoxynaphtho[2,1-b]furan involves its interaction with DNA. The compound undergoes metabolic activation to form reactive intermediates that bind to DNA, causing mutations and DNA damage . The nitro group is reduced to form reactive nitroso and hydroxylamine intermediates, which can form adducts with DNA bases . This leads to the induction of SOS mutagenesis and other DNA repair pathways .
Comparación Con Compuestos Similares
2-Nitro-7-methoxynaphtho[2,1-b]furan is unique among nitro-naphthofurans due to its specific substitution pattern and potent genotoxic properties . Similar compounds include:
2-Nitroanthra[1,2-b]furan: Another potent genotoxic compound with a different substitution pattern on the naphthofuran ring.
2-Nitroanthra[2,1-b]furan: An isomeric compound with similar genotoxic properties but different structural arrangement.
7-Methoxy-2-nitronaphtho[2,1-b]furan: A closely related compound with similar chemical properties and applications.
These compounds share similar chemical reactivity and biological effects but differ in their specific substitution patterns and molecular targets .
Propiedades
IUPAC Name |
7-methoxy-2-nitrobenzo[e][1]benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c1-17-9-3-4-10-8(6-9)2-5-12-11(10)7-13(18-12)14(15)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRIJZQYTOFDAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C2)OC(=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80226862 | |
| Record name | 2-nitro-7-methoxynaphtho(2-1b)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80226862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75965-74-1 | |
| Record name | 7-Methoxy-2-nitronaphtho[2,1-b]furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75965-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-7-methoxynaphtho(2-1b)furan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075965741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphtho[2, 7-methoxy-2-nitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-nitro-7-methoxynaphtho(2-1b)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80226862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitro-7-methoxynaphtho[2,1-b]furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between the structure of 2-nitro-7-methoxynaphtho[2,1-b]furan and its mutagenic activity?
A1: Research suggests that the mutagenic activity of this compound and its related compounds is strongly linked to the presence of a nitro group (NO2) at the 2-position of the naphthofuran structure [, ]. The presence of a methoxy group (OCH3) at the 7-position further enhances this activity. Conversely, replacing the methoxy group at the 7-position with a bromine atom significantly reduces mutagenic activity, as seen in 2-nitro-7-bromonaphtho[2,1-b]furan [, ]. This highlights the importance of specific structural features in dictating the biological activity of these compounds.
Q2: How does the mutagenic activity of this compound manifest in in vitro studies?
A2: In vitro studies using human lymphocytes have demonstrated that this compound is a potent inducer of sister chromatid exchanges (SCE) []. This finding, along with its ability to induce micronuclei and mutations in other cell lines [], suggests that this compound can cause long-lived DNA lesions. This ability to damage DNA is consistent with its observed mutagenic and carcinogenic potential.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-nitrobenzamide](/img/structure/B1202750.png)
